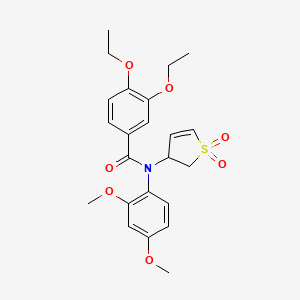
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C23H27NO7S and its molecular weight is 461.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)N(C)C1=CC=C(S(=O)(=O)C=C1)C(=O)C(COC)OC |
Antioxidant Properties
Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of the thiophene ring and methoxy groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of thiophene have been reported to exhibit selective cytotoxicity against various cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated.
Enzyme Inhibition
The compound may interact with specific enzymes involved in metabolic pathways. Preliminary studies suggest that it could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression . Further investigation into its inhibitory effects on these enzymes could provide insights into its therapeutic potential.
The proposed mechanism of action involves the interaction with molecular targets such as enzymes or receptors. The unique functional groups present in the compound may facilitate binding to active sites on these targets, leading to modulation of their activity. This interaction could result in downstream effects that contribute to its biological activity.
Case Studies and Research Findings
- Antioxidant Activity Study : A study comparing various thiophene derivatives found that compounds with similar substituents showed a significant reduction in reactive oxygen species (ROS) levels in vitro. This suggests a potential protective effect against oxidative damage .
- Anticancer Activity Assessment : In a screening of several benzamide derivatives for anticancer properties, one study reported that a structurally similar compound exhibited potent cytotoxic effects against breast cancer cells (MCF-7), prompting further exploration into the structure-activity relationship (SAR) within this class of compounds.
- Enzyme Interaction Analysis : A recent report highlighted the inhibition of COX enzymes by related benzamide derivatives. The study utilized molecular docking simulations to predict binding affinities and interactions at the active sites of these enzymes .
科学研究应用
Medicinal Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the thiophene and benzamide groups is believed to play a crucial role in this activity.
- A study demonstrated that derivatives of benzamides can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Research indicates that certain benzamide derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound may similarly modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Mechanistic Studies
Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. For instance:
- Dihydrofolate Reductase Inhibition : Similar compounds have been shown to bind effectively to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. The binding affinity and interaction patterns suggest potential use in developing anti-cancer therapies .
Case Studies and Research Findings
- Synthesis and Characterization :
- Biological Activity Assessment :
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7S/c1-5-30-20-10-7-16(13-22(20)31-6-2)23(25)24(17-11-12-32(26,27)15-17)19-9-8-18(28-3)14-21(19)29-4/h7-14,17H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQYVRROXRLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=C(C=C(C=C3)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













